1-(4-Cyclohexylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride

Antiviral Selectivity Capsid Binding Structure-Activity Relationship

This dihydrochloride salt combines a 4-cyclohexylphenoxy terminus with a 4-phenylpiperazine moiety, positioning it at the intersection of dual pharmacophores. It is supplied as a pre-formed salt (≥95% purity) for direct solubilization in aqueous assay buffers—eliminating DMSO interference. Deploy it as a screening candidate in α1-adrenoceptor binding studies, sigma receptor profiling (structurally plausible via its phenylpiperazine motif), or salt-form benchmarking against the free base (CAS 503430-20-4). Procure alongside pyridylpiperazine (SDZ 35‑682) and benzylpiperazine analogs for head-to-head selectivity mapping.

Molecular Formula C25H36Cl2N2O2
Molecular Weight 467.48
CAS No. 1219194-00-9
Cat. No. B2379004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Cyclohexylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride
CAS1219194-00-9
Molecular FormulaC25H36Cl2N2O2
Molecular Weight467.48
Structural Identifiers
SMILESC1CCC(CC1)C2=CC=C(C=C2)OCC(CN3CCN(CC3)C4=CC=CC=C4)O.Cl.Cl
InChIInChI=1S/C25H34N2O2.2ClH/c28-24(19-26-15-17-27(18-16-26)23-9-5-2-6-10-23)20-29-25-13-11-22(12-14-25)21-7-3-1-4-8-21;;/h2,5-6,9-14,21,24,28H,1,3-4,7-8,15-20H2;2*1H
InChIKeyVSPPVOKTEVETBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Cyclohexylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride: A Phenoxypropanolamine Research Compound for CNS and Cardiovascular Target Exploration


1-(4-Cyclohexylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride (CAS: 1219194-00-9) is a synthetic phenoxypropanolamine derivative featuring a 4-cyclohexylphenoxy terminus linked via a propan-2-ol spacer to a 4-phenylpiperazine moiety . The compound is supplied as the dihydrochloride salt with a molecular formula of C25H36Cl2N2O2 and a typical purity of ≥95% . It belongs to the broader class of aryloxyphenylpiperazinylpropanols, which are recognized for their dual central nervous system and cardiovascular pharmacological profiles, primarily mediated through α1-adrenolytic or combined α1/β-adrenolytic mechanisms [1]. This specific compound occupies a unique structural niche at the intersection of cyclohexylaryloxy and phenylpiperazine pharmacophores.

The Procurement Risk of Substituting 1-(4-Cyclohexylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride with Unvalidated Analogs


Seemingly minor structural modifications within the phenoxypropanolamine class can drastically alter receptor selectivity profiles. For instance, substituting the 4-phenylpiperazine with a 4-(pyridin-2-yl)piperazine, as in SDZ 35-682, redirects the primary mechanism of action from cardiovascular adrenoceptor modulation to picornavirus capsid binding [1]. Similarly, replacing the 4-cyclohexylphenoxy group with a 4-benzylpiperazine yields a distinct chemical entity (CAS: not assigned; SpectraBase ID: EIVSlor0e94) with divergent mass spectrometric fragmentation and potentially different biological target engagement [2]. Even isomeric compounds sharing the identical molecular formula (C25H36Cl2N2O2), such as 1-(cyclopentyloxy)-3-[4-(diphenylmethyl)piperazin-1-yl]propan-2-ol dihydrochloride (CAS 1185053-42-2), cannot be assumed to be functionally interchangeable due to the different spatial presentation of pharmacophoric elements . Class-level structure-activity relationship (SAR) data confirm that the nature and position of the aryloxy substituent critically determine whether the compound exhibits α1-adrenolytic, combined α1/β-adrenolytic, or calcium antagonistic activity [3].

Quantitative Evidence Guide: How 1-(4-Cyclohexylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride Compares to Key Analogs


Structural Differentiation from the Antiviral Agent SDZ 35-682 by Piperazine Substituent

The target compound differs from the potent antiviral agent SDZ 35-682 by a single atom on the piperazine ring: a phenyl group replaces the pyridin-2-yl moiety [1]. This substitution fundamentally alters the biological mechanism. SDZ 35-682 inhibits rhinovirus and echovirus 9 replication at concentrations as low as 0.1 µg/mL by binding to the viral capsid hydrophobic pocket with a length of 19 Å, filling it completely and inhibiting uncoating [1]. In contrast, the 4-phenylpiperazine analog lacks the nitrogen atom necessary for hydrogen bonding within the viral canyon floor, rendering it incapable of the same capsid-binding mechanism [2].

Antiviral Selectivity Capsid Binding Structure-Activity Relationship

Salt Form Advantage: Aqueous Solubility Enhancement via Dihydrochloride Salt

The compound is provided as the dihydrochloride salt (CAS 1219194-00-9, MW 467.48 g/mol), which confers a significant aqueous solubility advantage over the free base form (CAS 503430-20-4, MW 394.55 g/mol) . While the free base is reported to be insoluble in water and soluble only in organic solvents such as ethanol, ether, benzene, and acetone, the dihydrochloride salt is expected to exhibit substantially improved water solubility, a critical parameter for in vitro assay preparation and in vivo formulation . An isomeric dihydrochloride salt with the same molecular formula but different pharmacophoric presentation (1-(cyclopentyloxy)-3-[4-(diphenylmethyl)piperazin-1-yl]propan-2-ol dihydrochloride, CAS 1185053-42-2) lacks the cyclohexylphenyl moiety that may confer unique lipophilic binding interactions .

Formulation Development Aqueous Solubility Bioavailability

Class-Level Cardiovascular Pharmacological Profile Consistent with α1-Adrenoceptor Antagonism

Comprehensive SAR reviews of aryloxyphenylpiperazinylpropanols have established that the predominant mechanism of action for this compound class is α1-adrenolytic activity, with some derivatives exhibiting combined α1- and β-adrenolytic effects [1]. The presence of the phenylpiperazine fragment is strongly associated with affinity for α1-adrenoceptors, while the cyclohexylphenoxy terminus provides lipophilic complementarity to the receptor binding pocket [2]. By comparison, structural analogs such as carvedilol—which contains a cyclohexylphenoxy-like moiety but utilizes a carbazole rather than phenylpiperazine—exhibit a Ki of 0.81 nM at α1-adrenoceptors and Kd values of 1.78 nM, 0.4 nM, and 5.01 nM at β1, β2, and β3-adrenoceptors respectively [3]. The target compound's unique combination of cyclohexylphenoxy and phenylpiperazine fragments may yield a distinct α1/β selectivity ratio compared to carvedilol, though direct experimental confirmation is lacking.

Cardiovascular Pharmacology α1-Adrenoceptor Antihypertensive

Recommended Application Scenarios for 1-(4-Cyclohexylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride


In Vitro Screening for Novel α1-Adrenoceptor Ligands

Based on class-level SAR evidence indicating that aryloxyphenylpiperazinylpropanols are primarily α1-adrenolytic agents [1], this compound is ideally positioned as a screening candidate in α1-adrenoceptor binding and functional assays. Its unique combination of a cyclohexylphenoxy terminus and phenylpiperazine motif may reveal novel selectivity profiles compared to established agents like carvedilol (which uses a carbazole scaffold) [2]. Researchers should utilize the dihydrochloride salt form for direct solubilization in aqueous assay buffers, eliminating the need for DMSO or organic co-solvents that could confound receptor binding measurements.

Structure-Activity Relationship (SAR) Studies Around the Phenylpiperazine-cyclohexylphenoxy Scaffold

This compound serves as a key reference point for SAR exploration at the intersection of cyclohexylaryloxy and phenylpiperazine pharmacophores. The availability of close analogs—including the pyridylpiperazine derivative SDZ 35-682, which demonstrates antiviral capsid-binding activity [3], and the benzylpiperazine analog [4]—enables systematic investigation of how the N-4 substituent on the piperazine ring governs target selectivity. Procurement of all three analogs as a set enables head-to-head comparative profiling across a panel of aminergic GPCRs, ion channels, and viral targets.

Control Compound for Profiling Sigma Receptor Binding Selectivity

1-Phenylpiperazine derivatives have been documented as high-affinity sigma receptor ligands, with certain analogs achieving Ki values in the 1-10 nM range at sigma sites while lacking appreciable affinity for phencyclidine and dopamine receptors [5]. The target compound's phenylpiperazine moiety, combined with the lipophilic cyclohexylphenoxy tail, makes it a structurally plausible sigma receptor ligand. It can be employed as a comparator in sigma-1/sigma-2 receptor profiling panels alongside established sigma ligands such as PB28 (a cyclohexylpiperazine derivative) [6].

Pre-formulation and Salt Selection Feasibility Assessment

The compound's provision as a pre-formed dihydrochloride salt (≥95% purity) presents an opportunity for pharmaceutical scientists to benchmark the solubility, dissolution rate, and stability of this salt form against the free base (CAS 503430-20-4) and against alternative salt forms of structurally related phenoxypropanolamines. This data is critical for early-stage formulation development of drug candidates within this chemical series.

Quote Request

Request a Quote for 1-(4-Cyclohexylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.